(2,2-Bis(hexyloxy)ethyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
93981-54-5 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2,2-dihexoxyethylbenzene |
InChI |
InChI=1S/C20H34O2/c1-3-5-7-12-16-21-20(22-17-13-8-6-4-2)18-19-14-10-9-11-15-19/h9-11,14-15,20H,3-8,12-13,16-18H2,1-2H3 |
InChI Key |
LAWXVKVDOJTUAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(CC1=CC=CC=C1)OCCCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Bis Hexyloxy Ethyl Benzene and Analogues
Alkylation and Etherification Pathways for Ar-O Linkages
The formation of the ether linkages is a critical step in the synthesis of (2,2-Bis(hexyloxy)ethyl)benzene. Various methods have been developed for the synthesis of alkyl aryl ethers, ranging from classical techniques to modern catalytic systems.
Classical Ether Synthesis Techniques (e.g., Williamson Ether Synthesis in Related Systems)
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. jk-sci.com This method traditionally involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism. jk-sci.com In the context of synthesizing alkyl aryl ethers, this involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as the nucleophile. rsc.org
The general reaction is as follows: Ar-OH + Base → Ar-O⁻ M⁺ Ar-O⁻ M⁺ + R-X → Ar-O-R + M-X
Strong bases such as sodium hydride (NaH), potassium hydride (KH), or strong alkali hydroxides are often used to deprotonate the phenol. jk-sci.com The choice of solvent is also critical, with dipolar aprotic solvents like DMSO or DMF being preferred as they minimize side reactions. jk-sci.com
Recent advancements have aimed to create "greener" versions of the Williamson synthesis by using weaker, less carcinogenic alkylating agents at high temperatures (above 300°C). acs.orgresearchgate.net This catalytic Williamson ether synthesis (CWES) can convert alcohols and phenols into ethers with high selectivity, avoiding the production of large amounts of inorganic salt waste. acs.orgacs.org
Nucleophilic Substitution Reactions Involving Alkyl Halides and Phenols
This pathway is fundamentally the Williamson ether synthesis applied to phenols. The hydroxyl group of a phenol is acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide anion. universalclass.comquora.com This anion can then attack a primary alkyl halide, such as hexyl bromide, displacing the halide and forming the ether linkage. rsc.org
The reactivity in these SN2 reactions is highest for primary alkyl halides. jk-sci.com Tertiary or sterically hindered alkyl halides are prone to undergoing E2 elimination as a competing side reaction, which would produce an alkene instead of the desired ether. jk-sci.com While phenols themselves are poor nucleophiles, their conversion to the corresponding phenoxide dramatically increases their nucleophilicity, making the reaction feasible. quora.com
Aryl halides themselves are generally unreactive toward nucleophilic substitution unless activated by strongly electron-withdrawing groups at the ortho and para positions. libretexts.orgncerthelp.com Therefore, in synthesizing a molecule like this compound, the strategy would involve a phenolic precursor reacting with an alkyl halide (e.g., hexyl bromide), rather than an aryl halide reacting with a hexyl alkoxide.
Base-Catalyzed Alkoxylation Reactions
Base-catalyzed alkoxylation offers an alternative route to ether formation. Various bases can be employed to facilitate the reaction. For example, solid-state reactions have been developed where a mixture of a phenol, an alkyl bromide, and anhydrous potassium carbonate are ground together, sometimes with an organic base as a catalyst, to produce phenyl ethers in good yields at room temperature without a solvent. daneshyari.com
Another approach involves the reaction of phenols with cyclic organic carbonates in the presence of a catalyst. While alkali carbonates have been used, this can lead to side-products. google.com An improved process utilizes potassium iodide (KI) as a catalyst, which allows the reaction to proceed under neutral pH and relatively mild conditions (100°C to 210°C), providing high yields and selectivity. google.com This method is advantageous as it can be used with phenolic compounds that are unstable under strongly acidic or basic conditions. google.com
| Method | Key Reagents | Typical Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Classical Williamson Ether Synthesis | Phenol, Strong Base (e.g., NaH), Primary Alkyl Halide | Dipolar aprotic solvent (e.g., DMF, DMSO) | Widely applicable, reliable for simple substrates | Requires strong base, risk of elimination with hindered halides | jk-sci.com |
| Catalytic Williamson Ether Synthesis (CWES) | Phenol, Weak Alkylating Agent (e.g., alcohol, ester) | High temperature (>300°C), catalytic alkali metal salt | "Green" process, avoids stoichiometric salt waste | Requires high temperatures and pressures | acs.orgacs.org |
| Solvent-Free Alkylation | Phenol, Alkyl Bromide, K₂CO₃, Organic Base | Room temperature, grinding | Environmentally friendly, simple procedure | May not be suitable for all substrates | daneshyari.com |
| KI-Catalyzed Alkoxylation | Phenol, Cyclic Carbonate, KI | Neutral pH, 100-210°C | High selectivity, mild conditions, tolerates sensitive functional groups | Limited to carbonate-based alkylating agents | google.com |
Strategies for Introducing the Ethylbenzene (B125841) Moiety
The ethylbenzene skeleton is the central structural unit of the target molecule. Its synthesis is a well-established industrial process, and related laboratory-scale methods can be adapted for more complex derivatives.
Friedel-Crafts Alkylation Variants
Friedel-Crafts reactions are fundamental for attaching alkyl groups to aromatic rings. mt.com The industrial synthesis of ethylbenzene is a classic example, involving the acid-catalyzed reaction of benzene (B151609) with ethylene (B1197577). mt.comchegg.com This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com
The mechanism involves the generation of a carbocation (or a carbocation-Lewis acid complex) from the alkylating agent, which then attacks the benzene ring. mt.com A key challenge in Friedel-Crafts alkylation is that the resulting alkylated product (e.g., ethylbenzene) is more reactive than the starting material (benzene), leading to a risk of over-alkylation to produce diethylbenzene and other polyalkylated products. quora.comchemguide.co.uk
For laboratory synthesis of a substituted ethylbenzene, a Friedel-Crafts acylation followed by reduction is often a cleaner alternative to direct alkylation. For instance, benzene can be acylated with an acyl chloride (e.g., acetyl chloride) to form a ketone (acetophenone). The ketone group is deactivating, which prevents further substitution. The ketone can then be reduced to the desired ethyl group. quora.com
| Alkylation Method | Reactants | Catalyst System | Phase | Key Feature | Reference |
|---|---|---|---|---|---|
| Classic Industrial Alkylation | Benzene, Ethylene | AlCl₃ (Lewis Acid) | Liquid | High-volume production of ethylbenzene | mt.com |
| Modern Industrial Alkylation | Benzene, Ethylene | Zeolite (e.g., ZSM-5) | Liquid | Considered a "greener" alternative to traditional methods | chegg.com |
| Alkylation with Promoter | Benzene, Ethene | AlCl₃ with HCl or Chloroethane | Liquid | Promoter enhances catalyst activity | chemguide.co.ukgoogle.com |
| Acylation-Reduction Route | Benzene, Acetyl Chloride (then reduction) | AlCl₃ | Liquid | Avoids polyalkylation by forming a deactivating ketone intermediate | quora.com |
Palladium-Catalyzed Coupling Reactions in Aryl Ether Synthesis
While the previous section focused on creating the C-C bond of the ethylbenzene group, palladium-catalyzed reactions are a powerful modern tool for the C-O bond formation step in aryl ether synthesis. nih.gov These methods offer an alternative to the classical Williamson synthesis and can often proceed under milder conditions with a broader substrate scope. nih.govacs.org
These cross-coupling reactions typically involve an aryl halide (bromide or chloride) and an alcohol, using a palladium catalyst in combination with a specialized ligand. The choice of ligand is crucial for the reaction's success. For example, bulky phosphine (B1218219) ligands such as tBuBrettPhos or di-1-adamantyl-substituted bipyrazolylphosphine have been shown to be highly effective. nih.govacs.org These catalyst systems can couple a wide range of (hetero)aryl bromides and chlorides with primary alcohols to give the corresponding alkyl aryl ethers in high yields. acs.orgorganic-chemistry.org
A significant advantage of these palladium-catalyzed methods is their excellent functional group tolerance and compatibility with both electron-rich and electron-poor aromatic systems. nih.govacs.org This allows for the synthesis of complex molecules without the need for extensive use of protecting groups.
Synthesis of Functionalized Precursors and Intermediates
The construction of the target molecule relies on the availability of key precursors, including halogenated, hydroxymethylated, and ethynyl-substituted benzene derivatives.
Halogenated benzenes, particularly bromobenzene (B47551) and its derivatives, are crucial starting materials for introducing the ethylbenzene backbone.
Direct Bromination: Bromobenzene can be synthesized by the direct reaction of benzene with bromine in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgalfa-chemistry.com This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene ring. wikipedia.org The reaction temperature is a critical factor, with lower temperatures favoring the formation of monobromobenzene and minimizing the production of di-substituted byproducts. alfa-chemistry.com
From Anilines: An alternative route involves the diazotization of anilines followed by a Sandmeyer-type reaction. alfa-chemistry.com For instance, aniline (B41778) can be converted to its diazonium salt and then treated with cuprous bromide to yield bromobenzene. alfa-chemistry.com This method is particularly useful for preparing specifically substituted bromobenzene derivatives.
The table below summarizes common methods for preparing bromobenzene.
Table 1: Synthetic Routes to Bromobenzene
| Starting Material | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Benzene | Br₂, FeBr₃ | Lewis acid catalysis | Bromobenzene | wikipedia.orgalfa-chemistry.com |
Hydroxymethylated benzene derivatives serve as precursors for introducing oxygen-containing functionalities.
Hydroxymethylation of Aromatic Compounds: Aromatic compounds can undergo hydroxymethylation in the presence of formaldehyde (B43269) and an acid catalyst. wikipedia.org For example, phenol reacts with formaldehyde to produce hydroxymethylphenols. wikipedia.org This reaction proceeds via electrophilic aromatic substitution, where the hydroxymethyl group is introduced onto the aromatic ring. wikipedia.org The phenoxide ion, formed under basic conditions, is highly reactive and directs the substitution to the ortho and para positions. wikipedia.org
Microsomal Hydroxymethylation: Biological systems also offer pathways for hydroxymethylation. For instance, liver microsomes can catalyze the hydroxymethylation of aniline to form p-hydroxyaniline. nih.gov
Ethynyl-substituted benzenes are valuable intermediates, often prepared through coupling reactions or from carbonyl precursors.
Sonogashira Coupling: A common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide is the Sonogashira cross-coupling reaction. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov For instance, 1,4-dibromo-2-iodobenzene (B1317579) can be selectively coupled with an alkyne at the more reactive iodine position. nih.gov
From Aldehydes (Corey-Fuchs Reaction): Aromatic aldehydes can be converted to terminal alkynes via the Corey-Fuchs reaction. acs.org This involves the formation of a dibromo-olefin intermediate, which is then treated with a strong base to yield the alkyne. acs.org
Catalyst-Free Ethynylation: Under certain conditions, ethynylation can proceed without a metal catalyst. researchgate.net These reactions are particularly useful for synthesizing ethynylpyrroles with electron-withdrawing substituents. researchgate.net
The following table outlines methods for synthesizing ethynyl-substituted benzenes.
Table 2: Synthesis of Ethynyl-Substituted Benzene Derivatives
| Starting Material | Reagents/Method | Key Features | Product | Reference |
|---|---|---|---|---|
| Aryl Halide and Alkyne | Sonogashira Coupling (Pd/Cu catalyst) | Forms C-C bond | Aryl-substituted alkyne | nih.gov |
| Aldehyde | Corey-Fuchs Reaction | Two-step process via dibromo-olefin | Terminal alkyne | acs.org |
| Activated Acetylene | Nucleophilic Addition | Catalyst and base-free | C-ethynylpyrroles | researchgate.net |
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters such as solvent, temperature, and catalyst. The formation of the acetal (B89532) from an aldehyde and an alcohol is a key step that requires careful control. tandfonline.com
The choice of solvent and reaction temperature significantly influences the rate and outcome of the Williamson ether synthesis, a related reaction for forming ethers. wikipedia.orgchemeurope.com
Solvent Choice: Polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often preferred as they can accelerate the reaction rate by solvating cations and increasing the nucleophilicity of the alkoxide. wikipedia.orgchemeurope.comnumberanalytics.com Protic and apolar solvents, on the other hand, tend to slow down the reaction. wikipedia.orgchemeurope.com In the context of acetal formation, solvents like cyclopentyl methyl ether have been used under Dean-Stark conditions to remove water and drive the equilibrium towards the product. nih.govacs.org Toluene is another common solvent for these types of reactions. chemistrytalk.org
Temperature: Williamson ether synthesis is typically conducted at temperatures between 50 and 100 °C. wikipedia.orgchemeurope.com Increasing the temperature generally increases the reaction rate, but can also lead to an increase in side reactions, such as elimination. numberanalytics.com For acetalization, reactions can be performed at a wide range of temperatures, from ambient temperature up to reflux, depending on the specific catalyst and substrates. tandfonline.comnih.govacs.org
The table below shows the effect of solvent and base on the yield of a Williamson ether synthesis reaction. numberanalytics.com
Table 3: Influence of Base and Solvent on Williamson Ether Synthesis Yield
| Base | Solvent | Yield (%) |
|---|---|---|
| NaH | DMF | 85 |
| KOtBu | DMSO | 90 |
| NaOH | H₂O | 40 |
The choice of catalyst and its concentration are critical for efficient acetalization. nih.govacs.org
Acid Catalysts: Acetal formation is traditionally catalyzed by acids. nih.govacs.org Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., zirconium tetrachloride, cerium(III) trifluoromethanesulfonate) are effective. tandfonline.comnih.govacs.orgorganic-chemistry.org Solid acid catalysts, such as resins, are also employed as they are easily separable and reusable. tandfonline.com
Catalyst Loading: The amount of acid catalyst used is crucial. nih.govacs.org While an acid is required to activate the carbonyl group, excessive amounts can protonate the alcohol, reducing its nucleophilicity, and can also promote the reverse hydrolysis reaction. nih.govacs.org Studies have shown that very low catalyst loadings (e.g., 0.1 mol %) can be highly effective for acetalization, even without the removal of water. nih.govacs.org
Phase Transfer Catalysts: In some cases, phase transfer catalysts like tetrabutylammonium (B224687) bromide can be used to improve the solubility of reactants and enhance the reaction rate. chemeurope.com
The following table provides examples of catalysts used in acetal synthesis.
Table 4: Catalysts for Acetal Synthesis
| Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|
| Resin-D₇₂ | Aldehydes, Glycols | Solid, reusable catalyst | tandfonline.com |
| ZrCl₄ | Carbonyl compounds | Highly efficient, chemoselective | organic-chemistry.org |
| Perchloric acid on silica (B1680970) gel | Aldehydes, Ketones | Reusable, often solvent-free | organic-chemistry.org |
| 0.1 mol% HCl | Aldehydes, Methanol | Low catalyst loading, no water removal needed | nih.govacs.org |
Purification Techniques and Strategies
The purification of this compound, a high molecular weight acetal, presents a distinct set of challenges owing to its high boiling point and nonpolar nature. The primary impurities in the crude product typically include unreacted starting materials such as phenylacetaldehyde (B1677652) and 1-hexanol, as well as byproducts from side reactions. Effective purification is critical to obtain the compound in a state suitable for its intended applications, where purity can significantly influence performance. The principal techniques employed for the purification of this and analogous acetals are vacuum distillation and column chromatography, with the choice of method depending on the scale of the preparation and the nature of the impurities.
Vacuum Distillation:
The efficiency of the separation by vacuum distillation is dependent on the difference in boiling points between the desired acetal and any impurities. Fractional distillation under vacuum, which employs a fractionating column, can enhance the separation of components with close boiling points. The internals of such columns, which can be packed with materials like Raschig rings or structured sheet metal, provide a large surface area for repeated vaporization and condensation cycles, leading to a better separation. wikipedia.org
A general procedure for the purification of a high-boiling point acetal via vacuum distillation would involve the following steps:
The crude product is placed in a distillation flask suitable for vacuum applications.
The apparatus is assembled with a fractionating column, a condenser, a receiving flask, and a vacuum pump.
The system is evacuated to the desired pressure.
The distillation flask is heated gradually to the boiling point of the lowest boiling component.
Fractions are collected at different temperature ranges, with the main fraction containing the purified this compound being collected at its specific boiling point under the applied vacuum.
Column Chromatography:
Flash column chromatography is a highly effective technique for the purification of this compound, particularly for laboratory-scale preparations where high purity is required. wfu.edusolubilityofthings.com This method separates compounds based on their differential adsorption onto a stationary phase, typically silica gel, and their solubility in a mobile phase. solubilityofthings.com
Given the nonpolar nature of this compound, a normal-phase chromatography setup is appropriate, using a polar stationary phase like silica gel and a nonpolar mobile phase. wfu.edusolubilityofthings.com The selection of the eluent system is crucial for achieving good separation. A common strategy is to use a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or diethyl ether. rochester.eduwordpress.com The polarity of the eluent is optimized to achieve a good retention factor (Rf) for the target compound, typically in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which serves as a preliminary analytical step to determine the appropriate solvent system. rochester.edu
For nonpolar compounds like this compound, a good starting point for the mobile phase would be a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate/hexane) or even 100% hexane. rochester.edu A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be employed to effectively separate the target compound from both less polar and more polar impurities. wordpress.com
A typical flash chromatography procedure for the purification of this compound would involve:
Packing a glass column with silica gel slurried in the initial, least polar eluent.
Loading the crude product, dissolved in a minimal amount of a suitable solvent, onto the top of the silica gel bed.
Eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
Collecting fractions and analyzing them by TLC to identify those containing the pure product.
Combining the pure fractions and removing the solvent under reduced pressure to yield the purified this compound.
| Purification Method | Stationary Phase/Conditions | Mobile Phase/Eluent | Applicability |
| Vacuum Distillation | Reduced pressure | Not applicable | Large-scale purification of high-boiling, thermally stable compounds. |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Laboratory-scale purification requiring high purity. |
Work-up of the Reaction Mixture:
Prior to the final purification step, a standard work-up procedure is necessary to remove acidic catalysts and water-soluble byproducts from the reaction mixture. A typical work-up for the synthesis of acetals involves:
Neutralizing the reaction mixture, often with an aqueous solution of a weak base like sodium bicarbonate or sodium carbonate.
Performing a liquid-liquid extraction, typically with a suitable organic solvent such as diethyl ether or dichloromethane, to separate the organic products from the aqueous phase.
Washing the organic layer with brine to remove residual water.
Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
Filtering off the drying agent and concentrating the organic phase under reduced pressure to obtain the crude product, which is then subjected to either vacuum distillation or column chromatography.
In some cases, for the purification of the starting material, phenylacetaldehyde, a chemical method can be employed. This involves the conversion of the aldehyde to its solid trimer, 2,4,6-tribenzyl-s-trioxane, by treatment with a catalytic amount of an acid like hydrogen fluoride. google.com This trimer can be easily separated by filtration, washed, and then thermally decomposed by rapid distillation to regenerate the pure phenylacetaldehyde. google.com This strategy, however, purifies the precursor and not the final acetal product.
Elucidation of Reaction Mechanisms and Pathways Involving 2,2 Bis Hexyloxy Ethyl Benzene Motifs
Mechanistic Understanding of Etherification and Alkylation Reactions
The synthesis of ethers, or etherification, and the introduction of alkyl groups onto an aromatic ring, known as alkylation, are fundamental organic reactions. The (2,2-bis(hexyloxy)ethyl)benzene structure incorporates both an ether linkage and an alkyl-substituted benzene (B151609) ring.
One of the most common methods for forming C-C bonds on an aromatic ring is the Friedel-Crafts alkylation . masterorganicchemistry.commsu.edu This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comyoutube.com The Lewis acid helps generate a carbocation electrophile, which is then attacked by the electron-rich benzene ring. msu.eduuomustansiriyah.edu.iq
However, a significant drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements. Primary carbocations, being relatively unstable, tend to rearrange to more stable secondary or tertiary carbocations. youtube.com This can lead to a mixture of products with different alkyl structures. To install a straight-chain alkyl group like the (2,2-bis(hexyloxy)ethyl) moiety without rearrangement, a two-step process involving Friedel-Crafts acylation followed by reduction is often preferred. youtube.com In this method, an acyl halide is used instead of an alkyl halide, forming an acylium ion which does not rearrange. The resulting ketone is then reduced to the desired alkyl group. youtube.com
| Reaction Type | Description | Key Features |
| Friedel-Crafts Alkylation | An electrophilic aromatic substitution reaction that introduces an alkyl group onto a benzene ring using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com | Prone to carbocation rearrangements, potentially leading to a mixture of products. youtube.com |
| Friedel-Crafts Acylation | An electrophilic aromatic substitution reaction that introduces an acyl group onto a benzene ring using an acyl halide and a Lewis acid catalyst. masterorganicchemistry.com | The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. youtube.com The product is an aryl ketone. |
| Clemmensen/Wolff-Kishner Reduction | A subsequent reaction to reduce the ketone from acylation to a methylene (B1212753) group, yielding a straight-chain alkylbenzene. | Allows for the synthesis of linear alkylbenzenes that are inaccessible through direct alkylation. youtube.com |
Electrophilic Aromatic Substitution (EAS) in Hexyloxy-Substituted Benzene Systems
Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives. byjus.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The (2,2-bis(hexyloxy)ethyl) substituent on the benzene ring influences both the rate of reaction and the position of the incoming electrophile.
Substituents on a benzene ring affect its reactivity through a combination of inductive and resonance effects. wikipedia.org These effects determine whether a substituent is "activating" or "deactivating" and where it "directs" the next substitution. organicchemistrytutor.com
Activating Groups : These groups increase the rate of EAS compared to benzene. They donate electron density to the ring, making it more nucleophilic and attractive to electrophiles. wikipedia.org
Deactivating Groups : These groups decrease the rate of EAS. They withdraw electron density from the ring, making it less nucleophilic. youtube.com
The alkyl group, -(CH₂)CH(O(CH₂)₅CH₃)₂, attached to the benzene ring in this compound is classified as an activating group. It donates electron density primarily through a positive inductive effect (+I), pushing electron density through the sigma bond onto the ring. ntu.edu.sg
Alkoxy groups (-OR), such as the hexyloxy group, are strongly activating and are considered ortho-, para-directors . brainly.comvedantu.com This is due to a powerful electron-donating resonance effect (+R) that outweighs their electron-withdrawing inductive effect (-I). ntu.edu.sgvedantu.com The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This donation stabilizes the carbocation intermediate formed during the attack at these positions. ntu.edu.sgbrainly.com
| Effect | Description | Influence of Alkyl Group | Influence of Hexyloxy Group (on a ring) |
| Inductive Effect | Electron donation or withdrawal through the sigma (σ) bond framework. | Weakly electron-donating (+I), activating the ring. | Electron-withdrawing (-I) due to oxygen's electronegativity. |
| Resonance Effect | Electron donation or withdrawal through the pi (π) system via delocalization of lone pairs or pi electrons. | None. | Strongly electron-donating (+R) due to oxygen's lone pairs, activating the ring. ntu.edu.sgvedantu.com |
| Overall Effect | Combined influence on reactivity and regioselectivity. | Weakly activating, ortho-, para-directing. | Strongly activating, ortho-, para-directing. brainly.comvedantu.com |
The mechanism of electrophilic aromatic substitution proceeds through a two-step process. msu.edumsu.edu
Attack by the Aromatic Ring : The π electrons of the benzene ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step and breaks the aromaticity of the ring, forming a resonance-stabilized carbocation known as a benzenonium ion (or arenium ion/sigma complex). msu.edubyjus.com
Deprotonation : A base removes a proton from the sp³-hybridized carbon of the benzenonium ion, restoring the stable aromatic ring. msu.edubyjus.com
The stability of the benzenonium ion intermediate is key to the reaction's outcome. For an alkyl-substituted benzene like this compound, attack at the ortho and para positions results in a benzenonium ion where one of the resonance structures places the positive charge on the carbon atom directly attached to the alkyl group. msu.edu This tertiary carbocation is stabilized by the electron-donating inductive effect of the alkyl group. ntu.edu.sg This stabilization lowers the activation energy for ortho and para attack compared to meta attack, making them the preferred pathways. youtube.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Activated Benzene Derivatives
While benzene rings are electron-rich and typically undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. chemistrysteps.comwikipedia.org This reaction involves a nucleophile displacing a leaving group on the aromatic ring. For SNAr to proceed, the benzene ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). wikipedia.orgbyjus.com The parent compound, this compound, lacks such groups and would not undergo SNAr. However, if strong EWGs like nitro groups (-NO₂) were present on the ring, the mechanism would become viable.
The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.comyoutube.com Unlike SN2 reactions, a backside attack is impossible due to the planar geometry and steric hindrance of the benzene ring. wikipedia.org
Addition of the Nucleophile : The nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . youtube.comwikipedia.orgbris.ac.uk The negative charge is delocalized across the ring and, importantly, onto the electron-withdrawing groups. wikipedia.org
Elimination of the Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
Recent studies suggest that while the Meisenheimer complex has long been considered a key intermediate, some SNAr reactions may proceed through a concerted pathway where the intermediate is actually a transition state. bris.ac.uknih.govnih.gov
The presence, number, and position of electron-withdrawing groups are critical for SNAr reactions. masterorganicchemistry.com
Activation : EWGs activate the ring towards nucleophilic attack by making it more electron-poor. colby.edunih.gov They stabilize the negatively charged Meisenheimer complex through resonance and inductive effects. youtube.comcolby.edu
Positioning : The SNAr reaction is significantly accelerated when the EWGs are positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com This is because the negative charge of the Meisenheimer complex can be delocalized directly onto the EWG, providing substantial stabilization. When the EWG is in the meta position, this direct delocalization is not possible, and the reaction rate is much slower. youtube.commasterorganicchemistry.com
Therefore, a hypothetical derivative such as 1-(2,2-bis(hexyloxy)ethyl)-2,4-dinitrobenzene would be highly susceptible to nucleophilic aromatic substitution, with the nucleophile readily displacing a leaving group at position 1, 2, or 4 due to the powerful stabilizing effect of the two nitro groups.
Radical Reaction Pathways and Their Implications
The this compound motif is susceptible to radical reactions, particularly at the benzylic position and on the alkoxy chains. These reactions are significant as they can lead to the degradation of materials where this motif is present, such as in certain specialized polymers or plasticizers. The stability of the benzylic radical plays a crucial role in directing these reaction pathways. libretexts.org
Oxidation Mechanisms of Alkyl and Alkoxy Chains
The oxidation of this compound involves both its ethylbenzene (B125841) core and its hexyloxy side chains, primarily through radical mechanisms.
The alkyl portion of the molecule is particularly susceptible to oxidation at the benzylic position—the carbon atom directly attached to the benzene ring. unizin.org This enhanced reactivity is due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can aggressively oxidize alkyl side chains of benzene rings. unizin.orgyoutube.com The mechanism, while complex, is understood to initiate with the abstraction of a benzylic hydrogen, forming a benzylic radical. unizin.orgopenstax.org This intermediate is then further oxidized, ultimately cleaving the rest of the alkyl chain and forming a benzoic acid. For any alkylbenzene with at least one benzylic hydrogen, the end product of vigorous oxidation is benzoic acid. libretexts.org
The alkoxy chains (hexyloxy groups) are part of an acetal (B89532) functional group. Acetals can undergo radical reactions, though they are more commonly known for their susceptibility to acid-catalyzed hydrolysis. acs.org Radical-based homolysis can occur, particularly at higher temperatures, leading to the cleavage of C–O or C–H bonds within the alkoxy chains. acs.org The oxidation of aromatic compounds can also lead to the formation of bicyclic peroxy radicals (BPRs) which are often unstable and can undergo molecular rearrangements to form highly oxidized products. tuni.fi
| Reaction Type | Reagent/Condition | Reactive Site | Primary Product(s) | Key Mechanistic Feature |
| Benzylic Oxidation | KMnO₄, H₂O, Heat | Benzylic C-H | Benzoic acid | Formation of a resonance-stabilized benzylic radical. unizin.orgopenstax.org |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Peroxide Initiator | Benzylic C-H | (1-Bromo-2,2-bis(hexyloxy)ethyl)benzene | Free radical chain reaction involving a benzylic radical intermediate. openstax.org |
| Alkoxy Chain Oxidation | High Temperature, O₂ | C-H bonds on hexyloxy chains | Carbonyls, smaller fragments | Autoxidation involving peroxy radical intermediates. tuni.fi |
Degradation Pathways in Polymeric Systems
When the this compound motif is incorporated into a polymeric system, for instance as a plasticizer or as part of the polymer backbone, its degradation is primarily governed by the reactivity of the acetal linkage. acs.org
The most significant degradation pathway for acetals is acid-catalyzed hydrolysis. acs.orglibretexts.org In the presence of acid and water, the acetal is cleaved to yield phenylacetaldehyde (B1677652) and two molecules of hexanol. This process is reversible, and the removal of water is necessary to drive the formation of the acetal. libretexts.org The degradation rate is highly dependent on pH, with acidic conditions accelerating the process significantly. nih.govdigitellinc.com Polymers containing acetal groups can be designed to be pH-responsive, remaining stable at neutral pH but degrading in acidic environments. digitellinc.comresearchgate.net
A secondary degradation pathway, particularly at elevated temperatures, involves radical-based homolysis. acs.org This can lead to bond cleavage and the formation of various degradation products. For example, studies on similar acetal-based plasticizers have shown that C-N bond homolysis can compete with hydrolysis at higher temperatures, indicating that C-C or C-O bond homolysis within the this compound structure is also a plausible degradation route under thermal stress. acs.org
| Degradation Pathway | Condition | Functional Group | Primary Products | Significance |
| Acid-Catalyzed Hydrolysis | Acidic pH, Water | Acetal | Phenylacetaldehyde, Hexanol | Dominant pathway; allows for pH-triggered degradation of polymers. acs.orgnih.gov |
| Radical Homolysis | High Temperature | Acetal, Benzylic C-C bond | Various radical fragments | Becomes more significant at elevated temperatures, contributing to thermal instability. acs.org |
| Surface vs. Bulk Erosion | Polymer hydrophobicity, Water penetration rate | Acetal, Ester (if copolymer) | Small, diffusible molecules | Acetal cleavage is often faster than water penetration, leading to surface erosion. nih.gov |
Transition Metal-Catalyzed Organic Transformations
The this compound structure can participate in or be synthesized through various transition metal-catalyzed reactions. These transformations leverage the reactivity of the aromatic ring and the benzylic position, facilitated by catalysts typically involving palladium, rhodium, nickel, or copper. acs.orgnih.govnumberanalytics.com
Cross-Coupling Reaction Mechanisms (e.g., Suzuki, Heck, Sonogashira)
Cross-coupling reactions are powerful tools for C-C bond formation. While this compound itself lacks a typical halide leaving group for standard cross-coupling, its derivatives or the benzylic position can be engaged in such transformations.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. A derivative of this compound, such as a bromo- or iodo-substituted version on the phenyl ring, would readily participate. Furthermore, direct C-O activation of benzylic alcohols or C-H activation at the benzylic position can also enable Suzuki-type couplings. rsc.org For instance, palladium-catalyzed reactions of benzyl (B1604629) halides with potassium aryltrifluoroborates are effective for creating diarylmethane structures. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It could be used to introduce an alkynyl substituent onto the aromatic ring of a halogenated precursor of this compound.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.
| Coupling Reaction | Catalyst/Ligand (Example) | Substrates | Product Type | Key Mechanistic Step |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl Halide/Triflate + Organoboron Reagent | Biaryl | Transmetalation |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Aryl/Vinyl Halide + Alkene | Substituted Alkene | Migratory Insertion |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Aryl/Vinyl Halide + Terminal Alkyne | Aryl/Vinyl Alkyne | Cu-catalyzed alkyne activation |
Cyclotrimerization Reactions for Aromatic Ring Formation
Cyclotrimerization reactions, particularly of alkynes, are a powerful method for constructing benzene rings. While this compound already contains an aromatic ring, this methodology is relevant in two contexts: its synthesis, or its use as a building block for more complex polycyclic aromatic hydrocarbons (PAHs).
For instance, a derivative of this compound featuring an alkyne substituent could undergo a palladium-catalyzed [2+2+2] cocycloaddition with other alkynes. nih.gov This would form a new aromatic ring fused or linked to the existing one, providing a route to extended triphenylene-type structures. The formation of the initial benzene ring of the title compound itself could potentially be achieved through the cyclotrimerization of appropriate C₂ and C₄ fragments, although pathways involving Friedel-Crafts type reactions are more conventional. dtic.mil
| Catalyst System | Reactant Type | Product | Reference |
| Palladium(0)/BINAP | Arynes + Alkynes | Enantiomerically enriched helicenes | nih.gov |
| Rhodium(I) complexes | Diynes + Alkynes | Substituted Benzenes | acs.org |
| Nickel(0) complexes | Alkynes | Substituted Benzenes | acs.org |
Applications in Advanced Materials Science and Polymer Chemistry
Building Blocks for Supramolecular Architectures and Liquid Crystals
The capacity of molecules to self-assemble into ordered, functional structures is a cornerstone of modern materials science. The design of (2,2-Bis(hexyloxy)ethyl)benzene, with its combination of a rigid core and flexible side chains, makes it an excellent candidate for constructing complex supramolecular assemblies and liquid crystalline phases.
The self-assembly of organic molecules is dictated by a delicate balance of intermolecular forces. For molecules like this compound, the primary design principle involves the segregation of its chemically distinct parts: the aromatic benzene (B151609) ring and the aliphatic hexyloxy chains. This often leads to the formation of layered or columnar structures. The benzene rings tend to stack on top of each other, driven by π-π interactions, creating a rigid, ordered core. Simultaneously, the flexible hexyloxy chains extend outwards, creating a softer, more disordered corona. This process of self-organization is a common feature in derivatives of benz researchgate.netsci-hub.seacridino[2,1,9,8-klmna]acridine, which are known to form highly ordered monolayers. nih.gov
The length and branching of the alkyl chains play a crucial role in determining the final architecture of the self-assembled structure. In related systems, such as copillar researchgate.netarenes with ω-hydroxyalkoxy groups, the length of the alkoxy chain can control the nature of the self-assembly, leading to different dimeric structures or even inhibiting self-inclusion. researchgate.net It is therefore anticipated that modifications to the hexyloxy chains of this compound could provide a powerful tool for tuning its self-assembly behavior.
The functionality of self-assembled materials is critically dependent on the nature and strength of the intermolecular interactions. In this compound, several types of non-covalent interactions can be modulated:
π-π Stacking: The interaction between the electron clouds of adjacent benzene rings is a key driving force for the assembly of aromatic molecules. The strength of this interaction can be tuned by introducing electron-donating or electron-withdrawing groups to the benzene ring.
Van der Waals Forces: The flexible hexyloxy chains interact with each other through weaker van der Waals forces. The length of these chains has a direct impact on the strength of these interactions, which in turn influences the packing and phase behavior of the molecules.
Hydrogen Bonding: While this compound itself does not have traditional hydrogen bond donors, the introduction of functional groups such as hydroxyl or amide moieties to the molecule could introduce strong, directional hydrogen bonds, leading to more complex and robust supramolecular structures. The self-assembly of certain BODIPY derivatives, for instance, is directed by hydrogen bonds between uracil (B121893) groups. frontiersin.org
By carefully modifying the chemical structure of this compound, it is possible to fine-tune these intermolecular interactions and thereby control the morphology and properties of the resulting self-assembled materials.
The liquid crystalline state of matter is characterized by a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. wikipedia.org Molecules that exhibit liquid crystallinity, known as mesogens, are typically anisotropic in shape, such as being rod-like or disc-like. doitpoms.ac.uk The structure of this compound, with its rigid benzene core and flexible side chains, suggests that it or its derivatives could exhibit such properties. For instance, a series of symmetrical 1,2-bis(4-alkoxybenzylidene)hydrazine compounds with long alkyl chains are known to be enantiotropic liquid crystalline materials. sci-hub.se
The table below shows the effect of alkyl chain length on the phase transition temperatures of a homologous series of 1,2-bis(4-n-alkoxybenzylidene)hydrazines, which illustrates how molecular structure influences liquid crystalline behavior. A similar relationship can be anticipated for derivatives of this compound.
| Compound (n = number of carbon atoms in alkoxy chain) | Melting Point (°C) | Clearing Point (°C) | Liquid Crystalline Range (°C) |
| n = 11 | 118 | 145 | 27 |
| n = 12 | 120 | 144 | 24 |
| n = 13 | 122 | 143 | 21 |
| n = 14 | 124 | 142 | 18 |
| n = 15 | 126 | 141 | 15 |
| n = 16 | 128 | 140 | 12 |
| n = 18 | 130 | 138 | 8 |
| n = 20 | 132 | 136 | 4 |
Data adapted from a study on 1,2-bis[4-(n-alkoxy)benzylidene]hydrazine derivatives. sci-hub.se
Integration into Organic Electronic Materials
Organic electronic materials are at the heart of next-generation technologies such as flexible displays, low-cost solar cells, and wearable sensors. The versatility of organic synthesis allows for the fine-tuning of molecular properties to achieve desired electronic functions. Benzene derivatives are a cornerstone of this field, and the specific attributes of this compound make it a promising candidate for various roles in organic electronic devices.
In organic photovoltaic (OPV) devices, the active layer is typically a blend of an electron-donating and an electron-accepting material. The efficiency of light absorption and charge generation in this layer is paramount. The alkoxy groups in this compound are electron-donating, which increases the electron density of the benzene ring. This property is highly desirable for the donor component in an OPV active layer.
While specific studies on this compound in OPVs are not yet prevalent, research on analogous structures provides valuable insights. For example, polymers based on benzodithiophene (BDT), which can be functionalized with alkoxy side chains, are effective donor materials in perovskite solar cells. researchgate.net The hexyloxy chains in this compound would also enhance its solubility in organic solvents, facilitating its processing into thin films for device fabrication.
Organic light-emitting diodes (OLEDs) are now commonplace in high-end displays. The performance of an OLED is determined by the properties of the materials used in its various layers, including the emissive layer, transport layers, and host materials. The electron-rich nature of the this compound core, due to the presence of the alkoxy groups, makes it a potential candidate for use as a host material in the emissive layer of an OLED. Host materials are required to have a high triplet energy and good charge-transporting properties to efficiently facilitate light emission from a guest dopant molecule.
Furthermore, the wide bandgap of the benzene core could be tuned through chemical modification to produce materials that emit light in the blue region of the spectrum, which remains a significant challenge in OLED technology. Derivatives of dicyanomethylenepyran, for instance, are being explored for their electroluminescent properties in OLEDs. researchgate.net
The efficient transport of charge carriers (holes and electrons) to the electrodes is crucial for the performance of all organic electronic devices. The ability of a material to transport charges is determined by its electronic structure and its organization in the solid state.
Hole Transporting Materials: Materials with high-lying Highest Occupied Molecular Orbitals (HOMOs) are typically good hole conductors. The electron-donating hexyloxy groups in this compound raise the energy of its HOMO, making it a promising candidate for a hole-transporting material (HTM). Carbazole-based compounds, which are also electron-rich, are well-established HTMs, and their properties can be modulated by the introduction of methoxy (B1213986) substituents. rsc.orgrsc.org Similarly, hexa-substituted benzene derivatives have been successfully employed as HTMs in efficient perovskite solar cells. researchgate.net
Electron Transporting Materials: In contrast, efficient electron transport requires materials with low-lying Lowest Unoccupied Molecular Orbitals (LUMOs). beilstein-journals.org This is typically achieved by incorporating electron-withdrawing groups, such as cyano or fluoro groups, into the molecular structure. beilstein-journals.orgbohrium.com The unsubstituted benzene core and electron-donating alkoxy groups of this compound make it inherently unsuitable for electron transport. However, it could serve as a scaffold for the synthesis of new electron-transporting materials through the addition of appropriate electron-withdrawing functionalities.
The following table presents the HOMO and LUMO energy levels of some representative organic semiconductor materials, illustrating the range of electronic properties that can be achieved through chemical design.
| Material Type | Example Compound | HOMO (eV) | LUMO (eV) | Application |
| Hole Transport | Spiro-OMeTAD | -5.1 | -2.1 | Perovskite Solar Cells |
| Hole Transport | HFB-OMeDPA | -5.2 | -2.2 | Perovskite Solar Cells researchgate.net |
| Electron Transport | PCBM | -6.1 | -4.3 | Organic Photovoltaics |
| Electron Transport | Bathocuproine (BCP) | -6.4 | -3.2 | OLEDs |
Note: These are representative values and can vary depending on the measurement technique and film morphology.
Precursors for Conjugated Polymer Synthesis[1],[21],
Precursors for Conjugated Polymer Synthesis: Poly(phenylenevinylene) (PPV) Derivatives (e.g., MEH-PPV)
Poly(phenylenevinylene) (PPV) and its derivatives are a foundational class of electroluminescent polymers. Unsubstituted PPV is insoluble and infusible, which severely limits its processability. To overcome this, derivatives such as Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) were developed. semanticscholar.org The branched 2-ethylhexyloxy side chain in MEH-PPV disrupts intermolecular packing, making the polymer soluble and enabling the fabrication of devices like polymer light-emitting diodes (PLEDs) from solution. crimsonpublishers.com
MEH-PPV is commonly synthesized via the Gilch route, which involves the base-induced polymerization of an α,α'-dihalo-p-xylene monomer, such as 1,4-bis(bromomethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. crimsonpublishers.com The polymerization proceeds through a chain-growth mechanism to form a high molecular weight, fully conjugated polymer. semanticscholar.org The resulting polymer's solubility allows it to be purified by precipitation and redissolution, yielding material suitable for forming high-quality thin films. sid.ir While this compound is not a direct monomer for this reaction, a hypothetical, appropriately functionalized dihalide monomer incorporating this side group would be expected to produce a highly soluble PPV derivative due to the flexible hexyloxy chains.
The photophysical properties of MEH-PPV, and by extension other soluble PPVs, are influenced by the solvent and the resulting polymer chain conformation. In good solvents, the polymer chains are more open and extended, which affects the electronic structure and emission characteristics. crimsonpublishers.comsid.ir
| Property | Value (Typical for MEH-PPV) | Source |
| Synthesis Route | Gilch Polymerization | crimsonpublishers.com |
| Number-Average Molecular Weight (Mn) | 4.06 × 10⁵ g/mol | sid.ir |
| Fluorescence Emission (in Chloroform) | ~545-560 nm | sigmaaldrich.comresearchgate.net |
| Precursor Monomer Example | 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene | crimsonpublishers.com |
Fluorene-Based Polymer Systems
Polyfluorenes are another important class of conjugated polymers, known for their blue emission and high charge carrier mobilities. Similar to PPVs, solubility is a key challenge that is addressed by attaching long alkyl chains, such as hexyl or octyl groups, at the C9 position of the fluorene (B118485) monomer. mdpi.com These polymers are typically synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki polycondensation. mdpi.com
In a typical Suzuki synthesis, a fluorene monomer with two boronic ester groups (e.g., 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) is reacted with a dibrominated comonomer. By copolymerizing fluorene with other aromatic units like thiophene (B33073) or benzothiadiazole, the electronic and optical properties of the resulting material can be precisely tuned. mdpi.comnih.gov The alkyl or alkoxy side chains on the monomers are essential for keeping the growing polymer chains in solution during the reaction, allowing for the formation of high molecular weight polymers. koreascience.kr The incorporation of a bis(hexyloxy)ethyl group onto an appropriate aromatic comonomer would serve this same critical function in fluorene-based systems.
Thiophene-Phenylene Conjugated Polymers
Combining thiophene and phenylene units in a conjugated backbone allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This strategy is used to optimize materials for applications such as organic field-effect transistors (OFETs) and photocatalysis. acs.orgnih.gov The inclusion of phenylene rings can lower the HOMO energy level, which can improve the material's stability against oxidative doping. acs.org
Synthesis of these copolymers often relies on coupling reactions like Suzuki or Stille, or through methods like the Gewald reaction for preparing functionalized thiophene monomers. acs.orgorganic-chemistry.org As with other conjugated polymers, solubility is paramount. Attaching n-hexyl groups to the phenyl or thiophene units has proven to be an effective strategy for creating soluble and easily processable materials. acs.org Increasing the number of thiophene units in the polymer backbone can reduce the material's band gap, shifting its absorption to longer wavelengths. nih.gov The use of solubilizing groups like hexyloxy chains is a key enabler for exploring these structure-property relationships. rsc.orgnagoya-u.ac.jp
Strategies for Enhancing Polymer Solubility and Processing
The fundamental challenge in working with conjugated polymers is that the rigid backbones that provide desirable electronic properties also promote strong intermolecular π-π stacking and aggregation, leading to poor solubility. gatech.edu Attaching flexible and bulky side chains, such as the bis(hexyloxy)ethyl group, is the most common and effective strategy to overcome this. uky.edu
These side chains enhance solubility through several mechanisms:
Increased Entropy of Mixing : The flexible chains increase the conformational freedom of the polymer, making the dissolution process more entropically favorable. gatech.edu
Steric Hindrance : The bulkiness of the side chains physically prevents the rigid polymer backbones from packing closely together, thereby weakening intermolecular forces. uky.edu
Improved Solvent-Polymer Interactions : The hydrocarbon nature of alkyl or alkoxy chains improves interactions with common organic solvents like chloroform, toluene, or tetrahydrofuran (B95107) (THF).
The choice of side chain—its length, branching, and point of attachment—can have a profound impact on polymer properties beyond just solubility, affecting film morphology, solid-state packing, and ultimately, device performance. uky.eduscispace.com In some cases, cleavable side chains are designed to provide solubility for processing, after which they can be removed from the final film to enhance electronic interactions and conductivity between polymer chains. gatech.eduacs.org
Catalytic Applications and Ligand Design
The electronic and steric properties of organic molecules can be harnessed in the design of ligands for organometallic catalysts. Substituted benzene rings are common components of such ligands.
Organometallic Complex Formation for Catalytic Transformations
A molecule like this compound could potentially serve as a ligand in several ways. The benzene ring can coordinate to a metal center in a dihapto (η²) or hexahapto (η⁶) fashion. nih.gov The oxygen atoms of the acetal (B89532) group also represent potential coordination sites. The bulky bis(hexyloxy)ethyl group would exert significant steric influence, creating a specific chemical environment around the metal center that could control substrate access and influence the selectivity of a catalytic reaction.
For example, research has shown that copper(II) complexes featuring ligands with pendant hexyloxy chains can act as effective catalysts for C-H oxidation reactions. mdpi.com In one study, a dimeric copper(II) bromide complex with a hexyl bis(pyrazol-1-yl)acetate ligand was used to catalyze the allylic oxidation of alkenes. mdpi.com The hexyloxy group in the ligand framework is a key structural feature. Similarly, bis(phenoxy-imine) titanium(IV) complexes are used as catalysts for ethylene (B1197577) polymerization, where the ligands control the catalytic activity and properties of the resulting polymer. nih.gov The design of these ligands, including their steric and electronic profiles, is crucial for achieving high catalytic efficiency. The principles demonstrated in these systems highlight the potential for using specifically functionalized aromatic compounds, including those with bis(hexyloxy)ethyl substituents, in the rational design of new organometallic catalysts. researchgate.net
Enhancing Reaction Selectivity and Efficiency
In the realm of advanced materials science and polymer chemistry, the quest for precise control over chemical reactions is paramount. The molecular architecture of reagents and catalysts plays a crucial role in dictating the outcome of a reaction, influencing both its efficiency and selectivity. This compound, with its unique structural features, presents significant potential for enhancing selectivity and efficiency in various synthetic processes. This is largely attributed to the steric and electronic effects imparted by its dual hexyloxy substituents on the benzene ring.
The two hexyloxy groups, characterized by their long and flexible alkyl chains, can exert considerable steric hindrance around the reactive sites of the molecule. This steric bulk can effectively block or disfavor certain reaction pathways, thereby promoting others and leading to higher regioselectivity or stereoselectivity. For instance, in electrophilic aromatic substitution reactions, the voluminous hexyloxy groups can direct incoming electrophiles to less sterically hindered positions on the benzene ring, resulting in a more selective synthesis of specific isomers. This level of control is critical in the synthesis of well-defined polymer precursors and functional materials where isomeric purity is directly linked to performance.
In the context of polymer chemistry, this compound can be envisioned as a comonomer or a modifying agent. Its incorporation into a polymer backbone can influence the polymer's conformation and packing in the solid state. The flexible hexyloxy side chains can impact the solubility of the resulting polymer, often enhancing its processability in common organic solvents. This improved solubility can lead to more homogeneous reaction mixtures in solution-phase polymerizations, which in turn can result in higher reaction efficiency and polymers with more uniform molecular weight distributions.
While specific research data on the direct application of this compound in catalysis and polymerization is not extensively documented in publicly available literature, the principles derived from studies on analogous dialkoxybenzene derivatives provide a strong basis for its potential utility. The following table illustrates the potential effects of this compound on reaction selectivity and efficiency based on established structure-property relationships in organic and polymer chemistry.
| Reaction Type | Potential Role of this compound | Anticipated Outcome |
| Electrophilic Aromatic Substitution | Steric directing group | High regioselectivity for substitution at less hindered positions. |
| Polymerization (as a comonomer) | Introduction of flexible side chains | Improved polymer solubility and processability, leading to more efficient polymerization and controlled morphology. |
| Metal-catalyzed Cross-coupling | Ligand or additive | Potential for steric control around the metal center, influencing the selectivity of the coupling reaction. |
It is important to note that the actual performance of this compound in these applications would need to be validated through empirical research. However, the foundational principles of physical organic chemistry and polymer science strongly suggest its promise as a valuable tool for enhancing reaction selectivity and efficiency in the synthesis of advanced materials.
Theoretical and Computational Investigations of 2,2 Bis Hexyloxy Ethyl Benzene and Analogues
Density Functional Theory (DFT) Studies of Molecular and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular and electronic properties of various organic molecules, including analogues of (2,2-Bis(hexyloxy)ethyl)benzene.
The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial in determining its physical and chemical properties. Torsion angles, which describe the rotation around a chemical bond, are key parameters in defining the molecular conformation. proteinstructures.comnih.gov For molecules with flexible side chains like this compound, a multitude of conformations are possible due to rotation around the various single bonds.
Computational studies on similar molecules, such as ethylbenzene (B125841) and ethoxybenzene, provide insights into the likely conformations of this compound. researchgate.net DFT calculations on ethylbenzene predict that the most stable conformation is one where the C-C bond of the ethyl group is perpendicular to the plane of the benzene (B151609) ring. researchgate.net This is a result of minimizing steric hindrance between the ethyl group and the aromatic ring. For ethoxybenzene, a similar perpendicular arrangement is favored. researchgate.net
| Conformer | Dihedral Angle (C-C-O-C) 1 (°) | Dihedral Angle (C-C-O-C) 2 (°) | Relative Energy (kcal/mol) |
| Anti-Anti | 180 | 180 | 0.00 |
| Anti-Gauche | 180 | 60 | 0.58 |
| Gauche-Gauche | 60 | 60 | 1.23 |
Note: This table is illustrative and based on general principles of conformational analysis for similar acetals. Actual values for this compound would require specific DFT calculations.
The distribution of electrons within a molecule dictates its reactivity. DFT calculations can provide a detailed picture of the charge distribution, identifying electron-rich and electron-poor regions. In molecules like this compound, the oxygen atoms of the ether groups are expected to be electron-rich, while the aromatic ring can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier orbitals. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability of a molecule to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of a molecule. researchgate.netbohrium.com
For aromatic ethers, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-antibonding orbital. The presence of the alkoxy groups can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the aromatic ring. A recent study on ethylbenzene using DFT calculated a HOMO-LUMO gap of 6.3028 eV. bohrium.comnepjol.info
| Parameter | Value |
| HOMO Energy | -6.7494 eV nepjol.info |
| LUMO Energy | -0.4466 eV nepjol.info |
| HOMO-LUMO Gap | 6.3028 eV bohrium.comnepjol.info |
| Chemical Hardness | 3.1514 eV bohrium.com |
| Electronegativity | 3.5979 eV bohrium.com |
| Electrophilicity Index | 2.0538 eV bohrium.comnepjol.info |
Data from a DFT study on ethylbenzene, which serves as a structural component of this compound. bohrium.com
Reaction Pathway Modeling and Kinetic Simulations
Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, providing valuable information about the reaction mechanism and kinetics.
A chemical reaction proceeds through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. DFT calculations can be used to locate the geometry of the transition state and calculate the activation energy. semanticscholar.org
For reactions involving molecules like this compound, such as its formation or subsequent transformations, identifying the transition states is key to understanding the reaction mechanism. For example, in the acid-catalyzed formation of an acetal (B89532) from an aldehyde and an alcohol, computational modeling can pinpoint the transition states for the addition of each alcohol molecule. The calculated activation energies can then be used to predict the reaction rate under different conditions.
This compound and its analogues can potentially undergo various types of reactions, including electrophilic substitution on the aromatic ring or radical reactions at the benzylic position. Computational modeling can help to elucidate the preferred reaction pathway by comparing the activation energies for different mechanisms. researchgate.net
For instance, in the reaction of an analogue with an electrophile, DFT calculations can determine the activation energies for attack at the ortho, meta, and para positions of the benzene ring, thereby predicting the regioselectivity of the reaction. Similarly, the feasibility of a radical-initiated reaction can be assessed by calculating the bond dissociation energies of the C-H bonds in the molecule. The weakest C-H bond is the most likely site for hydrogen abstraction by a radical.
In Silico Design of Functionalized Molecules and Materials
The insights gained from theoretical and computational studies can be leveraged for the in silico design of new molecules and materials with desired properties. By systematically modifying the structure of this compound in a computational model, it is possible to predict how these changes will affect its electronic, conformational, and reactive properties.
For example, by introducing different substituents onto the benzene ring or varying the length and branching of the alkyl chains, one can computationally screen for molecules with optimized characteristics for a specific application. This could involve designing molecules with a lower HOMO-LUMO gap to enhance their electronic conductivity or modifying the side chains to control their self-assembly into specific nanostructures. This in silico approach can significantly accelerate the discovery and development of new functional materials, reducing the need for extensive and time-consuming experimental synthesis and characterization.
Advanced Spectroscopic and Structural Characterization of 2,2 Bis Hexyloxy Ethyl Benzene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For (2,2-Bis(hexyloxy)ethyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on the structure, which includes a phenyl group, an ethylidene fragment, and two hexyloxy chains, the predicted chemical shifts (δ) in a standard solvent like CDCl₃ would be as follows:
Aromatic Protons: The five protons on the benzene (B151609) ring would appear in the range of δ 7.2-7.4 ppm. Due to their similar chemical environments, they might present as a complex multiplet.
Benzylic and Acetal (B89532) Protons: The proton on the carbon adjacent to the benzene ring (benzylic methine) is expected to be a triplet, coupled to the adjacent methylene (B1212753) group, appearing around δ 4.5-5.0 ppm. The methylene protons of the ethyl group would likely be a doublet, found in the region of δ 2.8-3.2 ppm.
Hexyloxy Protons: The two hexyloxy chains would give rise to a series of signals. The two methylene groups attached to the oxygen atoms (-O-CH₂-) would be the most downfield, likely appearing as triplets around δ 3.4-3.6 ppm. The other methylene groups in the hexyl chains would resonate as multiplets in the δ 1.2-1.7 ppm range. The terminal methyl groups (-CH₃) of the hexyl chains would be the most upfield, appearing as a triplet around δ 0.9 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Phenyl (C₆H₅) | 7.2-7.4 | Multiplet | 5H |
| Acetal Methine (-CH(OR)₂) | 4.5-5.0 | Triplet | 1H |
| Benzylic Methylene (-CH₂-Ph) | 2.8-3.2 | Doublet | 2H |
| Methylene (-O-CH₂-) | 3.4-3.6 | Triplet | 4H |
| Methylene (-(CH₂)₄-) | 1.2-1.7 | Multiplet | 16H |
| Methyl (-CH₃) | ~0.9 | Triplet | 6H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The expected chemical shifts are:
Aromatic Carbons: The carbons of the benzene ring would resonate in the δ 125-140 ppm region. The carbon atom attached to the ethyl group (quaternary) would be distinct from the protonated carbons.
Acetal Carbon: The carbon of the acetal group (-CH(OR)₂) is expected to be found significantly downfield, in the range of δ 100-105 ppm.
Benzylic Carbon: The benzylic methylene carbon (-CH₂-Ph) would likely appear around δ 40-45 ppm.
Hexyloxy Carbons: The carbons of the hexyloxy chains would show a range of signals. The carbon bonded to the oxygen (-O-CH₂-) would be the most deshielded, at approximately δ 68-72 ppm. The other methylene carbons would appear between δ 22-32 ppm, and the terminal methyl carbon would be the most upfield, around δ 14 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-ipso) | 138-140 |
| Aromatic (C-H) | 125-130 |
| Acetal (CH(OR)₂) | 100-105 |
| Benzylic (CH₂-Ph) | 40-45 |
| Alkoxy (O-CH₂) | 68-72 |
| Alkyl (-(CH₂)₄-) | 22-32 |
| Methyl (-CH₃) | ~14 |
To confirm the assignments made from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.
COSY: This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the benzylic methylene protons and the acetal methine proton, confirming their connectivity. It would also map the couplings within the hexyl chains.
HSQC: This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments in the ¹H and ¹³C spectra. For example, the proton signal at δ 4.5-5.0 ppm would correlate with the carbon signal at δ 100-105 ppm, confirming the acetal group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₂₀H₃₄O₂), the molecular weight is 322.5 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 322. The fragmentation pattern would likely involve the following key bond cleavages:
Loss of a hexyloxy group: Cleavage of a C-O bond could lead to the loss of a hexyloxy radical (•OC₆H₁₃), resulting in a fragment ion at m/z 221.
Loss of a hexyl group: Loss of a hexyl radical (•C₆H₁₃) from a hexyloxy group would give a fragment at m/z 237.
Benzylic cleavage: Cleavage of the bond between the two ethyl carbons would be very favorable, leading to the formation of a stable benzyl (B1604629) cation or a tropylium (B1234903) ion at m/z 91, which is often the base peak for alkylbenzenes.
Formation of a phenylacetaldehyde (B1677652) fragment: Cleavage of the acetal could lead to a fragment corresponding to phenylacetaldehyde at m/z 120.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Predicted Loss |
| 322 | [C₂₀H₃₄O₂]⁺ | Molecular Ion |
| 237 | [M - C₆H₁₃]⁺ | Hexyl radical |
| 221 | [M - OC₆H₁₃]⁺ | Hexyloxy radical |
| 120 | [C₈H₈O]⁺ | Phenylacetaldehyde cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. For C₂₀H₃₄O₂, the calculated exact mass is 322.2559. An HRMS measurement confirming this value would provide strong evidence for the chemical formula of the compound.
Advanced Electrical and Morphological Characterization
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC) is a critical analytical technique for characterizing the molecular weight distribution of polymers derived from this compound and its analogs. This method separates polymer chains based on their size in solution, providing essential data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. These parameters are fundamental to understanding the physical and electronic properties of the resulting polymeric materials.
Detailed research findings on polymers with structures analogous to those derived from this compound, such as poly(p-phenylenevinylene) (PPV) derivatives with alkoxy side chains, demonstrate the utility of GPC in polymer characterization. For instance, the analysis of poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a polymer with a similar dialkoxy-substituted phenylene ring, provides valuable insights into the molecular weight distributions that can be expected.
The molecular weights and polydispersity of these polymers are typically determined using GPC with tetrahydrofuran (B95107) (THF) as the eluent and are often calibrated against polystyrene standards. The instrumentation commonly includes a series of columns, such as Waters Styragel HR 5E columns, coupled with a differential refractometer and a photodiode array detector to monitor the elution of the polymer fractions.
In a specific study, the GPC analysis of a poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) sample, synthesized via a Horner-Emmons reaction, yielded a number-average molecular weight (Mn) of 2.1 x 104 g/mol , a weight-average molecular weight (Mw) of 6.2 x 104 g/mol , and a polydispersity index (PDI) of 3.0. Another well-studied PPV derivative, poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), has been reported to have a number-average molecular weight (Mn) of 4.06 x 105 g/mol and a polydispersity index of 2.0.
The following interactive table summarizes the GPC data for representative PPV derivatives with alkoxy side chains, which serve as important reference points for understanding the molecular weight characteristics of polymers derived from this compound.
| Polymer | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) | 2.1 x 104 | 6.2 x 104 | 3.0 |
| Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) | 4.06 x 105 | - | 2.0 |
It is important to note that GPC results can be influenced by experimental conditions such as the choice of solvent, temperature, and calibration standards. Therefore, for accurate comparison, these factors must be carefully controlled and reported. The molecular weight distribution is a key determinant of the processability and performance of these materials in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future Research Directions and Translational Potential in Chemical Sciences
Development of Novel and Sustainable Synthetic Routes for (2,2-Bis(hexyloxy)ethyl)benzene
The industrial synthesis of alkylated benzenes has traditionally relied on methods like Friedel-Crafts alkylation, which often require harsh conditions and Lewis acid catalysts. researchgate.net While the synthesis of this compound can be achieved through standard etherification or alkylation reactions, there is a substantial opportunity to develop more sustainable and efficient methodologies. ontosight.ai
Future research should focus on catalytic systems that offer higher selectivity, operate under milder conditions, and utilize greener reagents. A promising avenue is the exploration of biocatalysis. For instance, engineered enzyme cascades have been successfully developed for the production of ethylbenzene (B125841) from renewable resources like L-phenylalanine and glycerol. researchgate.net A similar strategy, employing engineered photodecarboxylases or other enzymes, could potentially be adapted for the synthesis of this compound precursors, thereby reducing reliance on petrochemical feedstocks and energy-intensive processes.
Another area of exploration is the use of advanced cross-coupling reactions. The Heck reaction, for example, has been used to synthesize complex phenylenevinylene precursors with high stereoselectivity and yield. researchgate.net Investigating similar palladium-catalyzed or other transition-metal-catalyzed reactions could provide novel routes to this compound and its functionalized analogues, offering precise control over the molecular architecture.
Table 1: Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Relevant Research Example |
|---|---|---|
| Biocatalytic Cascade | Use of renewable feedstocks, mild reaction conditions, high selectivity, reduced waste. | One-pot conversion of L-phenylalanine to ethylbenzene using a three-enzyme cascade. researchgate.net |
| Zeolite Catalysis | High activity, shape selectivity, potential for regeneration and reuse, avoiding hazardous liquid acids. | Use of beta, Y, and mordenite (B1173385) zeolites for benzene (B151609) transalkylation to produce ethylbenzene. researchgate.net |
| Advanced Cross-Coupling | High functional group tolerance, precise structural control, high yields. | Synthesis of a phenylenevinylene derivative via the Heck reaction with 92% yield. researchgate.net |
Rational Design of Derivatives with Tailored Optoelectronic and Self-Assembly Properties
The inherent structure of this compound makes it an excellent platform for designing new materials with specific properties. The hexyloxy chains contribute to solubility and can influence molecular packing, which is crucial for applications in organic electronics and the formation of self-assembled structures. ontosight.ai
Rational design of derivatives could lead to materials with tailored optoelectronic properties. By introducing chromophores or electronically active groups onto the benzene ring, it is possible to create novel compounds for use in photovoltaic devices or as liquid crystals. ontosight.ai The synthesis of phenylenevinylene oligomers, known for their light-emitting properties, demonstrates how specific functional groups can be incorporated to achieve desired electronic behavior. researchgate.net
Furthermore, the self-assembly of this compound derivatives is a rich area for future work. Research on benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives has shown that by carefully balancing the number and length of hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol (PEG) chains, the resulting self-assembled nanostructures can be precisely controlled, leading to the formation of micelles, nanotapes, or nanoribbons. rsc.orgsemanticscholar.org A similar approach could be applied to this compound. By modifying the alkyl chains or introducing polar functional groups, researchers could direct the supramolecular polymerization of these molecules into specific and useful nano-architectures. The all-trans conformation observed in the crystal structure of the related 1,4-Dibromo-2,5-bis(hexyloxy)benzene highlights how alkyl chains can dictate molecular packing. nih.gov
Table 2: Derivative Design Strategies and Target Properties
| Design Strategy | Molecular Modification | Target Property / Application | Example Principle |
|---|---|---|---|
| Optoelectronic Tuning | Addition of conjugated moieties (e.g., styryl, ethynyl) to the benzene ring. | Enhanced light absorption/emission for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). | Creating donor-acceptor multichromophores for efficient energy transfer. researchgate.net |
| Controlled Self-Assembly | Introduction of hydrophilic groups (e.g., PEG, carboxylic acids) to create amphiphilicity. | Formation of specific nanostructures (micelles, fibers, tapes) in solution. | Balancing hydrophobic and hydrophilic chains to drive distinct self-assembly pathways. rsc.orgsemanticscholar.org |
| Liquid Crystal Behavior | Modification of alkyl chain length and introduction of rigid, linear groups. | Development of new liquid crystalline materials for display or sensor technologies. | The flexible alkyl chains and rigid aromatic core are key components for liquid crystallinity. ontosight.ai |
Deeper Mechanistic Insights into Complex Reactions for Enhanced Selectivity
To improve the synthesis of this compound and its derivatives, a deeper understanding of the underlying reaction mechanisms is essential. Gaining mechanistic insights allows chemists to optimize reaction conditions, minimize byproducts, and enhance the selectivity for the desired product.
Future research could employ a combination of experimental and computational techniques to probe reaction pathways. For example, in situ powder X-ray diffraction has been used to observe the formation of intermediate phases during solid-state synthesis, providing a "panoramic" view of the reaction progression. rsc.org This type of analysis could reveal transient intermediates in the synthesis of this compound, leading to a more controlled and predictable outcome.
Computational studies, such as those used to elucidate the mechanism of benzyne (B1209423) formation from 1,2-di-iodobenzene photolysis, can reveal transition states and reaction funnels that govern product distribution. rsc.org Applying the Activation Strain Model (ASM) and other theoretical analyses could clarify the origins of activation barriers in key synthetic steps, such as etherification or C-C bond formation, guiding the design of more efficient catalysts and reaction protocols. researchgate.net
Advanced Computational Methodologies for Predictive Materials Discovery
The discovery and design of new materials can be significantly accelerated through the use of advanced computational modeling. purdue.edu Instead of relying solely on trial-and-error synthesis, computational methods can predict the properties of hypothetical molecules, allowing researchers to screen vast chemical spaces for promising candidates.
First-principles computational approaches, such as Density Functional Theory (DFT), can be used to predict the electronic structure, optical properties, and thermodynamic stability of this compound derivatives. purdue.edu Molecular dynamics (MD) simulations can model the self-assembly behavior of these molecules in different solvents, predicting how changes in molecular structure will influence their aggregation into larger nanostructures. researchgate.net
By creating computational models of this compound and its potential derivatives, researchers can pre-screen for candidates with desirable characteristics, such as a specific band gap for semiconductor applications or a particular packing motif for high charge mobility. This predictive power focuses synthetic efforts on the most promising targets, saving time and resources. researchgate.net
Exploration of Interdisciplinary Applications Beyond Current Scope
While the most apparent applications for this compound and its derivatives lie within materials science for organic electronics, its unique structure could be leveraged in other interdisciplinary fields. ontosight.ai The presence of a hydrophobic core with flexible ether-linked side chains suggests potential uses that are not immediately obvious.
Future research could explore its utility as a high-performance lubricant, a phase-transfer catalyst, or a component in stimuli-responsive materials. The molecule's ability to self-assemble could be exploited in the development of novel drug delivery systems, where derivatives are designed to encapsulate therapeutic agents. Furthermore, functionalized derivatives could act as selective chemosensors, where the binding of a target analyte to a receptor on the benzene ring induces a measurable change in the material's optical or electronic properties. Exploring these less conventional applications could reveal new and valuable functions for this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
